molecular formula C8H4Cl2N2OS B3035805 2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether CAS No. 338421-12-8

2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Cat. No. B3035805
CAS RN: 338421-12-8
M. Wt: 247.1 g/mol
InChI Key: JMIXGRVNBOORFT-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether , also known as etridiazole , belongs to the family of thiadiazoles . This chemical compound has garnered interest due to its potential therapeutic applications, particularly as an anticancer agent . Thiadiazoles are five-membered heterocyclic moieties, and their bioactive properties are linked to their structural similarity with pyrimidine, a key component of nucleic acids. Etridiazole derivatives have demonstrated the ability to disrupt processes related to DNA replication, making them promising candidates for cancer treatment .


Molecular Structure Analysis

The molecular formula of etridiazole is C8H4Cl2N2OS , with a molecular weight of 247.1 g/mol . Its structure consists of a thiadiazole ring bearing a 2,3-dichlorophenyl substituent. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or by referring to chemical databases .


Chemical Reactions Analysis

Etridiazole derivatives exhibit a wide range of therapeutic activities beyond anticancer properties. These include antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, and anticonvulsant effects. Researchers have explored various modifications to the etridiazole structure to enhance its bioactivity .

Scientific Research Applications

Synthesis and Characterization

  • Tandem Synthesis : A study describes a tandem reaction for the synthesis of structurally diverse 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines, characterized by mild reaction conditions and a broad substrate scope (Zhang et al., 2022).
  • Structural Analysis : A comparison between observed and theoretical structures of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was conducted, revealing insights into its crystal and molecular structure, and potential application as NLO material (Kerru et al., 2019).

Biological and Chemical Applications

  • Antifungal Activity : Synthesis and evaluation of thiadiazoles incorporating the pyrazole moiety showed promising anticancer activity, particularly against breast carcinoma cell lines (Gomha et al., 2014).
  • Antibacterial Applications : Novel thiadiazoles were synthesized and evaluated for their antibacterial activity, showing moderate effectiveness against certain bacterial strains (Deshmukh et al., 2017).
  • Corrosion Inhibition : Research on new 2,5-disubstituted 1,3,4-thiadiazoles revealed their potential as corrosion inhibitors of mild steel in acidic solutions (Bentiss et al., 2007).

Physical and Chemical Properties

  • Spectroscopic Analysis : Studies on the keto/enol equilibrium of 1,3,4-thiadiazole derivatives revealed insights into solvent-induced tautomerism and its dependence on solvent polarizability (Matwijczuk et al., 2017).
  • Crystal Engineering : Gold(I) thiolate-based compounds, treated with sodium 2-amino-5-mercapto-1,3,4-thiadiazolate, showed hydrogen-bonded frameworks in crystal lattices, highlighting potential applications in crystal engineering (Tzeng et al., 1999).

Mechanism of Action

The primary mechanism of action for etridiazole involves inhibiting DNA replication. By disrupting this crucial process, it can hinder the growth and proliferation of both bacterial and cancer cells. Further studies are needed to elucidate specific molecular targets and pathways affected by etridiazole .

properties

IUPAC Name

5-(2,3-dichlorophenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS/c9-5-2-1-3-6(8(5)10)13-7-4-11-12-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIXGRVNBOORFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
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2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
Reactant of Route 6
2,3-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether

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